molecular formula C12H20O2 B14697004 [[1,1'-Bi(cyclopentane)]-3-yl]acetic acid CAS No. 23786-97-2

[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid

Cat. No.: B14697004
CAS No.: 23786-97-2
M. Wt: 196.29 g/mol
InChI Key: CJQNAHUCNPWOAZ-UHFFFAOYSA-N
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Description

[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid is an organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of two cyclopentane rings connected by a single carbon-carbon bond, with an acetic acid group attached to one of the cyclopentane rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[1,1’-Bi(cyclopentane)]-3-yl]acetic acid typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a cyclization reaction. This can be achieved by reacting cyclopentadiene with a suitable dienophile under Diels-Alder reaction conditions.

    Introduction of the Acetic Acid Group: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction. This involves reacting the bicyclic compound with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of [[1,1’-Bi(cyclopentane)]-3-yl]acetic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid group to an alcohol or an alkane.

    Substitution: The compound can undergo substitution reactions, where the acetic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of [[1,1’-Bi(cyclopentane)]-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentaneacetic acid: A simpler analog with a single cyclopentane ring.

    Cyclohexaneacetic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic compound with different ring connectivity.

Uniqueness

[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties

Properties

CAS No.

23786-97-2

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(3-cyclopentylcyclopentyl)acetic acid

InChI

InChI=1S/C12H20O2/c13-12(14)8-9-5-6-11(7-9)10-3-1-2-4-10/h9-11H,1-8H2,(H,13,14)

InChI Key

CJQNAHUCNPWOAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CCC(C2)CC(=O)O

Origin of Product

United States

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